molecular formula C19H20BrN3O2 B11564282 4-({[5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl]amino}methyl)-2-ethoxyphenol

4-({[5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl]amino}methyl)-2-ethoxyphenol

Cat. No.: B11564282
M. Wt: 402.3 g/mol
InChI Key: TYFYMFIQIJRXKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({[5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl]amino}methyl)-2-ethoxyphenol is a complex organic compound that features a bromophenyl group, an imidazole ring, and an ethoxyphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl]amino}methyl)-2-ethoxyphenol typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using high-efficiency catalysts and automated reaction systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-({[5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl]amino}methyl)-2-ethoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

4-({[5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl]amino}methyl)-2-ethoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-({[5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl]amino}methyl)-2-ethoxyphenol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity or protein function. The bromophenyl group may participate in halogen bonding, influencing molecular recognition processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({[5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl]amino}methyl)-2-ethoxyphenol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an imidazole ring and a bromophenyl group allows for versatile applications in various fields.

Properties

Molecular Formula

C19H20BrN3O2

Molecular Weight

402.3 g/mol

IUPAC Name

4-[[[5-(4-bromophenyl)-1-methylimidazol-2-yl]amino]methyl]-2-ethoxyphenol

InChI

InChI=1S/C19H20BrN3O2/c1-3-25-18-10-13(4-9-17(18)24)11-21-19-22-12-16(23(19)2)14-5-7-15(20)8-6-14/h4-10,12,24H,3,11H2,1-2H3,(H,21,22)

InChI Key

TYFYMFIQIJRXKJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC2=NC=C(N2C)C3=CC=C(C=C3)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.